molecular formula C14H15Cl4NO5S B1665421 Acetic acid, dichloro-, 2-(2,2-dichloro-N-(p-(methylsulfonyl)benzyl)acetamido)ethyl ester CAS No. 3653-50-7

Acetic acid, dichloro-, 2-(2,2-dichloro-N-(p-(methylsulfonyl)benzyl)acetamido)ethyl ester

Cat. No. B1665421
CAS RN: 3653-50-7
M. Wt: 451.1 g/mol
InChI Key: MPGNESVOGYGMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, dichloro-, 2-(2,2-dichloro-N-(p-(methylsulfonyl)benzyl)acetamido)ethyl ester is a bioactive chemical.

Scientific Research Applications

Synthesis of Deoxy-N-acetyl-muramic Acid

In a study by Arita, Fukukawa, and Matsushima (1972), derivatives of N-acetyl-muramic acid were prepared through the reaction of sulfuryl chloride on N-acetyl-muramic acid derivatives, showcasing the use of similar compounds in synthetic organic chemistry (Arita, Fukukawa, & Matsushima, 1972).

Preparation of Ethyl Esters of α-(3-chloro-1,4-naphthoquinon-3-yl)crotonic or Cinnamic Acids

Nesterova, Grinev, and Rubtsov (1989) synthesized ethyl esters via the reaction of 2,3-dichloro-1,4-naphthoquinone with ethyl esters of N-substituted Β-aminocrotonic or Β-aminocinnamic acids. This process demonstrates another application in the synthesis of complex organic compounds (Nesterova, Grinev, & Rubtsov, 1989).

Insecticidal Ester Synthesis

Burt et al. (1974) investigated esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, highlighting their use as active insecticides. The study emphasized the synthesis of these compounds and their geometric and optical isomerization (Burt et al., 1974).

Synthesis of Ethyl Dichloroacetate Catalyzed by Solid Acid

Liu Jun-fen (2014) focused on synthesizing dichloro-acetic acid ethyl ester using dichloroacetic acid, showcasing a method for producing ether through catalysis. This work contributes to the understanding of catalyzed synthesis methods in organic chemistry (Liu Jun-fen, 2014).

properties

CAS RN

3653-50-7

Product Name

Acetic acid, dichloro-, 2-(2,2-dichloro-N-(p-(methylsulfonyl)benzyl)acetamido)ethyl ester

Molecular Formula

C14H15Cl4NO5S

Molecular Weight

451.1 g/mol

IUPAC Name

2-[(2,2-dichloroacetyl)-[(4-methylsulfonylphenyl)methyl]amino]ethyl 2,2-dichloroacetate

InChI

InChI=1S/C14H15Cl4NO5S/c1-25(22,23)10-4-2-9(3-5-10)8-19(13(20)11(15)16)6-7-24-14(21)12(17)18/h2-5,11-12H,6-8H2,1H3

InChI Key

MPGNESVOGYGMHC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN(CCOC(=O)C(Cl)Cl)C(=O)C(Cl)Cl

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(COC(=O)C(Cl)Cl)(Cl)Cl

Appearance

Solid powder

Other CAS RN

3653-50-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetic acid, dichloro-, 2-(2,2-dichloro-N-(p-(methylsulfonyl)benzyl)acetamido)ethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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